Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
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Overview
Description
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a complex organic compound with a unique structure that includes a thienyl group, a trifluoroacetyl group, and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of advanced equipment and controlled environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Scientific Research Applications
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate include other thienyl-containing compounds, trifluoroacetyl derivatives, and aminocarbonyl compounds .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a synthetic compound with potential biological activity. Its unique structure, which includes a thienyl group, an aminocarbonyl group, and a trifluoroacetyl moiety, suggests various avenues for pharmacological exploration. This article reviews the current understanding of its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H19F3N2O4S
- Molecular Weight : 392.4 g/mol
- CAS Number : 648410-12-2
The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thienyl ring and the trifluoroacetyl group are thought to enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets. The exact molecular pathways involved remain a subject of ongoing research.
Biological Activities
- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties. This activity is critical in mitigating oxidative stress in cells and may contribute to protective effects against various diseases .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of related compounds using cell lines such as WRL68. The results suggest that at higher concentrations (IC50 > 100 µg/mL), these compounds may exhibit cytotoxic effects that warrant further investigation for potential anti-cancer applications .
- Gastroprotective Effects : Research on similar compounds has demonstrated gastroprotective properties by enhancing gastric mucus secretion and reducing lesions in animal models. These findings suggest that this compound could have therapeutic potential for gastrointestinal disorders .
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds through various assays (DPPH, FRAP). The results indicated that these compounds significantly reduce reactive oxygen species (ROS), highlighting their potential as therapeutic agents in oxidative stress-related conditions .
Gastroprotective Study
In an experimental model involving rats, pretreatment with similar compounds led to a significant reduction in gastric mucosal lesions induced by ethanol. Histological analysis revealed increased mucus secretion and reduced inflammation markers, suggesting a protective mechanism that could be beneficial in treating gastric ulcers .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Molecular Weight | Notable Activity |
---|---|---|---|
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate | Structure | 320 g/mol | Antioxidant, cytotoxic |
Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-3-oxopropanoate | Structure | 312 g/mol | Gastroprotective |
The comparative analysis indicates that while this compound shares structural similarities with other biologically active compounds, its unique functional groups may confer distinct properties that enhance its therapeutic potential.
Properties
Molecular Formula |
C16H19F3N2O4S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl (E)-2-[(5-tert-butyl-2-carbamoylthiophen-3-yl)iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C16H19F3N2O4S/c1-5-25-14(24)8(12(22)16(17,18)19)7-21-9-6-10(15(2,3)4)26-11(9)13(20)23/h6-7,22H,5H2,1-4H3,(H2,20,23)/b12-8+,21-7? |
InChI Key |
PLZGSRDERZEKMR-HKQAAHTESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC(=C1)C(C)(C)C)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC(=C1)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
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